![molecular formula C19H14N2OS2 B238767 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide, also known as BMTP-11, is a synthetic compound that has gained significant attention in the field of cancer research. BMTP-11 has shown promising results in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.
Wirkmechanismus
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide works by inhibiting the activity of the protein Topoisomerase I, which is essential for DNA replication and cell division. By inhibiting this protein, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in lab experiments is its specificity for Topoisomerase I, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is the difficulty in synthesizing this compound, which may hinder its widespread use in research.
Zukünftige Richtungen
1. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in combination with other cancer treatments to enhance its efficacy.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the long-term effects of this compound on normal cells to determine its safety for use in cancer treatment.
4. Exploring the potential of this compound in treating other diseases that involve abnormal cell division, such as viral infections and autoimmune disorders.
5. Developing this compound analogs with improved efficacy and reduced toxicity.
Synthesemethoden
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with 2-bromo-1,3-benzothiazole, followed by reduction and further reaction with thiophene-2-carboxylic acid. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with this compound significantly reducing tumor growth in animal models.
Eigenschaften
Molekularformel |
C19H14N2OS2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2OS2/c1-12-13(19-21-15-7-2-3-9-16(15)24-19)6-4-8-14(12)20-18(22)17-10-5-11-23-17/h2-11H,1H3,(H,20,22) |
InChI-Schlüssel |
ZNWFDKFUAJNZRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



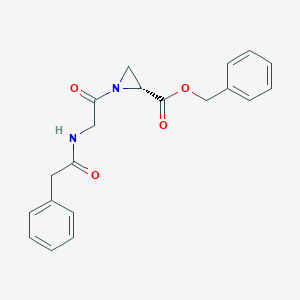
![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
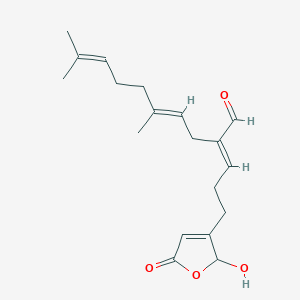
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
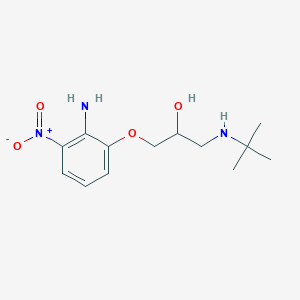
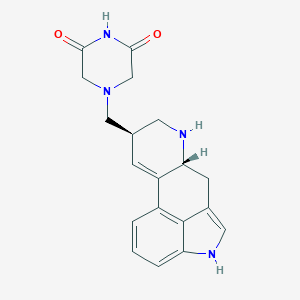
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
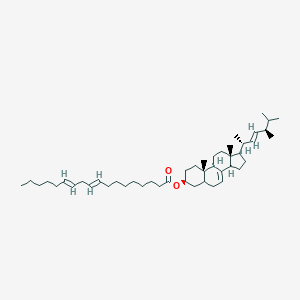
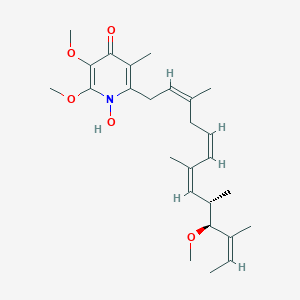
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)